molecular formula C13H15ClN2O2 B1391667 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one CAS No. 1216774-91-2

6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one

Cat. No. B1391667
CAS RN: 1216774-91-2
M. Wt: 266.72 g/mol
InChI Key: QGCPEUIQACJTTI-UHFFFAOYSA-N
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Description

The compound “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” is a complex organic molecule. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring and the introduction of the amino and chlorophenyl groups. One possible method could involve a condensation reaction, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group might participate in acid-base reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar amino group might increase its solubility in water .

Scientific Research Applications

I have conducted a search for the specific compound “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” and its applications in scientific research. Unfortunately, there is limited information available on this exact compound. However, based on related compounds with similar structures, we can infer potential applications in fields such as:

    Antimicrobial Activity

    Compounds with similar structures have shown antibacterial activity against Gram-negative bacteria and potent antifungal activity against Candida species .

    Cytotoxicity in Cancer Research

    Analogous compounds have been investigated for their cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

    Synthesis and Characterization

    The synthesis of related compounds has been studied, suggesting that this compound could also be used in chemical synthesis and characterization research .

    Photophysical Properties

    Similar compounds have been examined for their photophysical properties, which could imply applications in material science or sensor development .

    Medicinal Chemistry

    Given the biological activity of related compounds, there may be potential for this compound to be used in the design of new therapeutic agents .

    Proteomics Research

    Related compounds have been used in proteomics research, indicating that this compound might also be useful in this field .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment .

properties

IUPAC Name

6-(2-amino-4-chloroanilino)-2,2-dimethyl-3H-pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2)7-9(17)6-12(18-13)16-11-4-3-8(14)5-10(11)15/h3-6,16H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPEUIQACJTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(O1)NC2=C(C=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
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6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
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6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
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6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
Reactant of Route 5
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
Reactant of Route 6
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6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one

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